molecular formula C8H15NO B2487624 2-(Oxan-4-yl)cyclopropan-1-amine CAS No. 1251104-77-4

2-(Oxan-4-yl)cyclopropan-1-amine

Cat. No. B2487624
CAS RN: 1251104-77-4
M. Wt: 141.214
InChI Key: NCIXPZLRUSGIQE-UHFFFAOYSA-N
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Description

“2-(Oxan-4-yl)cyclopropan-1-amine” is a chemical compound with the IUPAC name (1R,2S)-2-(tetrahydro-2H-pyran-4-yl)cyclopropan-1-amine hydrochloride . It has a molecular weight of 177.67 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of amines like “2-(Oxan-4-yl)cyclopropan-1-amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve SN2 reactions of alkyl halides with ammonia or other amines . More specific methods include the alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis), and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The InChI code for “2-(Oxan-4-yl)cyclopropan-1-amine” is 1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H/t7-,8+;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(Oxan-4-yl)cyclopropan-1-amine” is a powder at room temperature . It has a molecular weight of 177.67 .

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds like 2-(Oxan-4-yl)cyclopropan-1-amine, which are resistant to conventional degradation. AOPs, including ozone and Fenton processes, are highly reactive and sensitive to factors such as pH. They offer a promising approach to mineralize these compounds, enhancing the efficacy of treatment schemes (Bhat & Gogate, 2021).

Oxo Boron Clusters and Open Frameworks

Oxo boron clusters, using different amine molecules like 2-(Oxan-4-yl)cyclopropan-1-amine, create open-framework compounds with applications in catalysis, optics, and electronic devices. These frameworks, with their unique structures and photoluminescent properties, offer potential in a variety of industrial and technological fields (Lin & Yang, 2011).

Pharmacology of Heterocyclic Compounds

The 2-(Oxan-4-yl)cyclopropan-1-amine structure is relevant in the pharmacology of heterocyclic compounds. These structures play a significant role in the development of pharmaceuticals due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. They serve as crucial intermediates in organic synthesis (Ghosh et al., 2015).

Ferrate Oxidation of Organic Compounds

Ferrate(VI) and ferrate(V) are effective in oxidizing organic compounds, including amines like 2-(Oxan-4-yl)cyclopropan-1-amine. The process, sensitive to pH changes, involves electron transfer and oxygen-atom transfer, resulting in efficient oxidation. This approach is crucial for the degradation of biological and hazardous compounds (Sharma, 2013).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs), utilizing molecules like 2-(Oxan-4-yl)cyclopropan-1-amine, show promising applications in CO2 capture due to the strong interaction between CO2 and amine functionalities. These MOFs, owing to their high CO2 sorption capacity and potential in catalysis, are significant for environmental and industrial applications (Lin et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(oxan-4-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIXPZLRUSGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)cyclopropan-1-amine

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